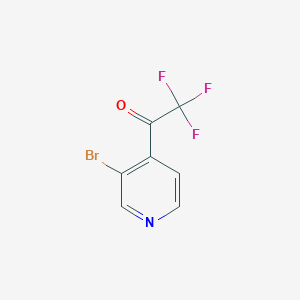

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQSTZHDYYNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744466 | |

| Record name | 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-29-0 | |

| Record name | 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: Properties, Reactivity, and Synthetic Utility

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic design of molecular building blocks is paramount. These intermediates must offer not only structural novelty but also versatile reactivity to enable the rapid exploration of chemical space. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a quintessential example of such a scaffold. It masterfully combines three key functional motifs onto a single, compact heterocyclic core: an electron-deficient pyridine ring, a strategically placed bromine atom, and a highly electrophilic trifluoroacetyl group. This unique convergence of functionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures. The bromine atom serves as a versatile handle for a suite of powerful cross-coupling reactions, while the trifluoroacetyl moiety provides a potent electrophilic site for subsequent derivatization. This guide offers an in-depth exploration of the chemical properties, reactivity profile, and synthetic applications of this compound, providing researchers with the technical insights required to leverage its full potential.

Section 1: Core Physicochemical and Structural Properties

This compound is a halogenated pyridine derivative whose properties are defined by the interplay of its constituent parts. The pyridine nitrogen and the trifluoroacetyl group act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic nature significantly influences the molecule's reactivity and its interactions in biological systems.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone | [1] |

| CAS Number | 1060802-29-0 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO | [1][2] |

| Molecular Weight | 254.00 g/mol | [1][2] |

| Exact Mass | 252.935 Da | [1][2] |

| Classification | Bulk Drug Intermediate |[2] |

Note: Some properties are computed based on structural analysis.

Structural Analysis

The molecule's structure features a bromine atom at the 3-position and a trifluoroacetyl group at the 4-position of the pyridine ring. This ortho-relationship is critical. The steric bulk of the trifluoroacetyl group can influence the accessibility of the C-Br bond to catalytic centers in cross-coupling reactions. Electronically, the powerful inductive effect of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.

Safety and Handling

As with many halogenated and activated carbonyl compounds, appropriate safety measures are essential.

-

Handling: Should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[2]

-

Precautions: Avoid direct contact with skin and eyes and prevent the formation of dust and aerosols during handling.[2]

Section 2: Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and logical approach involves the trifluoroacetylation of a suitable 3-bromopyridine precursor. This strategy leverages the known reactivity of organometallic reagents with acylating agents.

Proposed Synthetic Workflow

A plausible synthesis involves a Grignard reaction. First, 3,4-dibromopyridine is selectively lithiated at the 4-position, followed by quenching with an electrophilic trifluoroacetyl source like ethyl trifluoroacetate. This regioselective approach is crucial for obtaining the desired isomer.

Caption: Proposed synthesis of the target compound via selective lithiation.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and based on established organometallic chemistry principles.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 3,4-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Formation of Organolithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Causality: The 4-position is more acidic and kinetically favored for lithiation over the 3-position. The reaction is stirred at -78 °C for 1 hour.

-

Trifluoroacetylation: Ethyl trifluoroacetate (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C. Causality: The highly reactive organolithium species readily attacks the electrophilic carbonyl of the trifluoroacetate ester.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization

-

¹H NMR: Expect signals in the aromatic region corresponding to the three pyridine protons, with characteristic coupling patterns.

-

¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

¹³C NMR: Signals for the pyridine ring carbons, the carbonyl carbon, and the CF₃ carbon (with characteristic C-F coupling) would be anticipated.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass (252.935 Da), showing a characteristic isotopic pattern for a monobrominated compound.[1]

Section 3: Chemical Reactivity and Synthetic Potential

The true synthetic power of this compound lies in its capacity for regioselective functionalization. The C-Br bond and the carbonyl group represent orthogonal reactive sites that can be addressed under distinct reaction conditions.

Reactivity at the C-Br Bond: A Gateway for Cross-Coupling

The bromine atom at the C-3 position is a versatile leaving group for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern synthesis.[3]

Caption: Key cross-coupling reactions enabled by the C-Br bond.

A. Suzuki-Miyaura Coupling

This reaction is one of the most robust methods for forming biaryl or vinyl-aryl structures.[4][5]

-

Principle: Couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[5][6]

-

Significance: Enables the introduction of diverse aryl, heteroaryl, or alkenyl substituents at the 3-position, which is a common strategy for modulating the pharmacological properties of a lead compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: The vial is sealed and the mixture is degassed with nitrogen or argon. The reaction is then heated to 80-100 °C for 4-12 hours, with progress monitored by TLC or LC-MS. Causality: Heating is required to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid.[4][6]

-

Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified via standard methods.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, a prevalent motif in pharmaceuticals.[7][8]

-

Principle: Forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.[7][9]

-

Significance: Allows for the direct installation of a wide array of amine-containing fragments, including complex heterocycles, which is often a key step in building molecules with high biological affinity.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), a reaction vessel is charged with the aryl bromide (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).[10]

-

Solvent and Execution: Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C until the starting material is consumed. Causality: The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the key steps of oxidative addition and reductive elimination, preventing side reactions like beta-hydride elimination.[7]

-

Workup: The reaction is cooled, filtered through a pad of celite to remove palladium residues, and the filtrate is concentrated. The product is then purified by chromatography.

C. Sonogashira Coupling

This reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[11][12]

-

Principle: Employs a dual catalytic system of palladium and copper(I) to form a C(sp²)-C(sp) bond.[11][13]

-

Significance: Introduces a linear, rigid alkyne linker, which can be used to probe protein binding pockets or as a precursor for further transformations (e.g., hydration to ketones, reduction to alkanes, or click chemistry).

Reactivity at the Trifluoroacetyl Group

The carbonyl group is rendered highly electrophilic by the adjacent CF₃ group. This makes it susceptible to a range of nucleophilic additions and related transformations.

-

Reduction: Can be readily reduced to the corresponding secondary alcohol, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, using standard reducing agents like sodium borohydride. This transformation converts a planar, electron-withdrawing group into a chiral, hydrogen-bond-donating alcohol.

-

Hydrate Formation: In aqueous media, the ketone exists in equilibrium with its corresponding hydrate, a geminal diol. This can impact its solubility and its ability to act as a hydrogen-bond donor in a biological context.

-

Condensation Reactions: The carbonyl can react with primary amines to form imines or with other nucleophiles to generate a variety of derivatives, further expanding the molecular diversity accessible from this single intermediate.

Section 4: Application in Medicinal Chemistry Workflow

The value of this compound is most evident when viewed within a drug discovery program. Its orthogonal reactivity allows for a logical and efficient library synthesis. A typical workflow might involve first diversifying the 3-position via a robust cross-coupling reaction, followed by modification of the ketone to fine-tune properties like solubility or metabolic stability.

Caption: A logical workflow for library synthesis using the title compound.

Conclusion

This compound is far more than a simple chemical. It is a strategically designed platform for innovation in chemical synthesis. Its well-defined and orthogonal points of reactivity—the C-Br bond amenable to a host of cross-coupling reactions and the highly electrophilic trifluoroacetyl group—provide chemists with a reliable and powerful tool for the efficient construction of complex molecules. For researchers in drug discovery and materials science, understanding the nuanced chemical properties and reactivity of this building block is key to unlocking new synthetic possibilities and accelerating the development of next-generation functional molecules.

References

- 1. This compound | C7H3BrF3NO | CID 71301925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone (CAS 1060802-29-0)

This guide provides a comprehensive technical overview of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, reactivity, and applications, supported by practical insights and protocols.

Introduction

This compound, identified by CAS number 1060802-29-0, is a halogenated pyridine derivative featuring a trifluoromethyl ketone moiety.[1][2] This unique combination of functional groups—a synthetically versatile bromine atom on an electron-deficient pyridine ring and a highly electrophilic trifluoromethyl ketone—makes it an exceptionally valuable intermediate. The trifluoromethyl (CF3) group is a cornerstone in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, the bromopyridine scaffold is prevalent in numerous biologically active compounds. This guide will explore the essential technical aspects of this reagent, providing the in-depth knowledge required for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1060802-29-0 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO | [1][2] |

| Molecular Weight | 254.00 g/mol | [1][2] |

| Exact Mass | 252.935 g/mol | [1] |

| XLogP3 | 2.3 | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

Spectroscopic Signature

While specific spectra for this exact compound are not publicly available, we can predict its characteristic spectroscopic data based on the analysis of its constituent functional groups and related structures.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at C2 (between the nitrogen and the bromine) would likely be the most downfield, followed by the proton at C6, and finally the proton at C5. The chemical shifts and coupling patterns would be characteristic of a 3,4-disubstituted pyridine.

-

¹³C NMR: The carbon NMR would display seven signals. The carbonyl carbon of the ketone will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining five signals will correspond to the carbons of the pyridine ring, with the carbon bearing the bromine atom showing a characteristic chemical shift.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks will include C-F stretching vibrations and aromatic C-H and C=C/C=N stretching.

Synthesis and Manufacturing

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets, and various methods have been developed for their synthesis.[3][6][7] A common and logical laboratory-scale synthesis of this compound would involve the reaction of an organometallic derivative of 3-bromopyridine with a trifluoroacetylating agent.

Proposed Synthetic Workflow

The following protocol describes a plausible and efficient method for the synthesis, starting from 3-bromo-4-iodopyridine. The choice of an iodo-precursor is strategic, as iodine undergoes metal-halogen exchange more readily than bromine, allowing for the selective formation of the desired organometallic intermediate.

Caption: Proposed synthesis of the target compound via Grignard formation and trifluoroacetylation.

Detailed Experimental Protocol

Materials:

-

3-Bromo-4-iodopyridine

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF)

-

Ethyl trifluoroacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-iodopyridine (1.0 eq). Dissolve it in anhydrous THF.

-

Grignard Formation: Cool the solution to -15 °C using an appropriate cooling bath. Add i-PrMgCl·LiCl (1.1 eq) dropwise via syringe, maintaining the internal temperature below -10 °C. The use of a turbo Grignard reagent like i-PrMgCl·LiCl is crucial as it facilitates a smooth and rapid I/Mg exchange at low temperatures, preventing side reactions.

-

Monitoring: Stir the reaction mixture at -15 °C for 1 hour. The progress of the metal-halogen exchange can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or by TLC analysis.

-

Trifluoroacetylation: Once the Grignard formation is complete, add ethyl trifluoroacetate (1.2 eq) dropwise, again keeping the temperature below -10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the intermediate.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct and orthogonally reactive functional handles: the C-Br bond and the trifluoromethyl ketone.

Caption: Key reaction pathways available for synthetic modification of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The electron-deficient nature of the pyridine ring generally facilitates oxidative addition, a key step in these catalytic cycles.[8]

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. Reacting the title compound with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄) can generate complex biaryl structures.[9][10][11] This reaction is fundamental in building molecular complexity for drug candidates.

-

Sonogashira Coupling: This reaction with terminal alkynes provides access to alkynylpyridine derivatives, which are valuable precursors for various heterocycles and conjugated materials.

-

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing primary or secondary amines to the pyridine core, a common feature in many pharmacologically active molecules.

Transformations of the Trifluoromethyl Ketone

The trifluoromethyl ketone is a highly electrophilic functional group that readily undergoes nucleophilic attack.[12] It is also a stable hydrate, which can sometimes complicate purification but also speaks to its reactivity.[3]

-

Reduction: The ketone can be stereoselectively or non-stereoselectively reduced to the corresponding trifluoromethyl carbinol using reducing agents like sodium borohydride (NaBH₄). These alcohols are important chiral building blocks.

-

Nucleophilic Addition: It can react with a variety of carbon and heteroatom nucleophiles. For example, Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols.

-

Condensation Reactions: The ketone can condense with amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively. These derivatives are often used to build further heterocyclic systems.

Applications in Research and Development

While specific publications detailing the use of this compound are limited, its structural motifs are highly relevant in modern drug discovery. Its analogs are used as key intermediates in the synthesis of pharmaceuticals and specialty organic chemicals.[13][14] The combination of a bromopyridine and a trifluoromethyl ketone makes it an ideal starting material for creating libraries of compounds for high-throughput screening. Potential therapeutic areas where derivatives of this compound could be relevant include oncology, neuroscience, and infectious diseases, where kinase inhibitors and GPCR modulators often feature substituted pyridine cores.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

Hazard Identification

While specific toxicity data for this compound is not available, related brominated and fluorinated pyridines are classified as harmful if swallowed, inhaled, or in contact with skin.[15][16][17]

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[15][17]

-

Exposure Avoidance: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[1][15]

-

Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

Storage

-

Keep the container tightly closed and stored away from incompatible materials such as strong oxidizing agents.[1][16]

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H3BrF3NO | CID 71301925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. benchchem.com [benchchem.com]

- 5. 1-(3-Bromopyridin-4-yl)ethanone(111043-06-2)FT-IR [chemicalbook.com]

- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]

- 14. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

A Technical Guide to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a strategically designed chemical entity positioned at the intersection of fluorination chemistry and heterocyclic scaffolds. Its unique combination of a trifluoromethyl ketone and a bromopyridine core makes it a highly valuable and versatile building block for drug discovery and development. The trifluoromethyl group imparts desirable physicochemical properties such as enhanced metabolic stability and binding affinity, while the bromine atom serves as a crucial handle for synthetic diversification through cross-coupling reactions. This technical guide provides a comprehensive overview of its core molecular properties, a plausible and detailed synthetic protocol, and a discussion of its functional role as a key intermediate for researchers, medicinal chemists, and drug development professionals.

Core Molecular Profile

This compound is a halogenated pyridine derivative. Its fundamental properties are summarized below, providing the foundational data required for its application in a research setting.

| Property | Value | Source |

| Molecular Weight | 254.00 g/mol | [1] |

| Molecular Formula | C₇H₃BrF₃NO | [1][2] |

| CAS Number | 1060802-29-0 | [1][2] |

| IUPAC Name | 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone | [1] |

| Canonical SMILES | C1=CN=CC(=C1C(=O)C(F)(F)F)Br | [1] |

| InChI Key | GLZQSTZHDYYNQS-UHFFFAOYSA-N | [1][2] |

| Known Applications | Bulk Drug Intermediate, Synthesis Building Block | [2] |

Physicochemical Properties and Rationale for Use

The utility of this molecule in drug design stems from the strategic combination of its three key functional components: the trifluoromethyl group, the ketone linker, and the bromopyridine core.

-

Trifluoromethyl (CF₃) Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[3] The CF₃ group is highly electronegative and acts as a powerful electron-withdrawing group. This can significantly alter the pKa of nearby functionalities and enhance the binding affinity of a molecule to its biological target.[3][4] Furthermore, the C-F bond is exceptionally strong, meaning the CF₃ group can block sites of metabolic oxidation, often improving a drug candidate's pharmacokinetic profile and half-life.[5][6]

-

Ketone Moiety: The trifluoromethyl ketone is a particularly interesting functional group. The strong electron-withdrawing effect of the fluorine atoms renders the carbonyl carbon highly electrophilic.[7] This makes it a potent inhibitor of serine and cysteine proteases, where it can form a stable hemiketal or hemithioketal adduct with active site residues.[7] This mechanism has been successfully exploited in the development of various enzyme inhibitors.

-

Bromopyridine Core: The pyridine ring is a common scaffold in a vast number of FDA-approved drugs.[8] The bromine atom at the 3-position is not merely a placeholder; it is a versatile synthetic handle. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and efficient introduction of a wide range of molecular fragments, enabling extensive structure-activity relationship (SAR) studies.

Synthesis and Mechanistic Considerations

While specific proprietary syntheses may vary, a robust and logical pathway to this compound can be achieved through the trifluoroacetylation of a suitable 3-bromopyridine organometallic intermediate. This approach offers high regioselectivity and is based on well-established organometallic principles.

Detailed Experimental Protocol:

Objective: To synthesize this compound via lithiation and subsequent trifluoroacetylation.

Pillar of Trustworthiness: This protocol incorporates self-validating steps. The anhydrous conditions are critical for the success of the organolithium formation, and the low temperature is essential to maintain its stability and prevent side reactions. Successful formation of the product validates that these stringent conditions were met.

-

Reactor Preparation: A three-neck round-bottom flask is flame-dried under a vacuum and backfilled with dry argon or nitrogen gas. This process is repeated three times to ensure a completely anhydrous and inert atmosphere.

-

Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. 3-Bromopyridine is added via syringe.

-

Causality: Anhydrous THF is crucial as organolithium reagents are extremely strong bases and will be instantly quenched by protic solvents like water. The low temperature is required to prevent the degradation of the thermally sensitive lithiated pyridine intermediate.

-

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution at -78 °C. The reaction is stirred for 1 hour at this temperature.

-

Causality: n-BuLi is a powerful base that selectively deprotonates the most acidic proton on the pyridine ring, which is at the C-4 position, adjacent to the nitrogen. This forms the key 4-lithio-3-bromopyridine intermediate.

-

-

Trifluoroacetylation: Ethyl trifluoroacetate is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is allowed to stir for an additional 2-3 hours.

-

Causality: The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This is a standard nucleophilic acyl substitution pathway for generating ketones from organometallics and esters.[9]

-

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate.

-

Causality: The NH₄Cl quench provides a proton source to neutralize any remaining organolithium reagent and protonate the ethoxide leaving group.

-

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Utility in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile chemical scaffold. Its two distinct reactive sites allow for sequential or orthogonal chemical modifications to build molecular complexity and explore chemical space efficiently.

-

Diversification at the Bromine Site: The C-Br bond is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, or amino groups. This is a foundational strategy in medicinal chemistry for rapidly generating libraries of analogs to probe the SAR of a lead compound.

-

Modification of the Ketone: The ketone provides a second handle for derivatization. It can be reduced to a secondary alcohol, which can alter hydrogen bonding capabilities. Alternatively, it can undergo reductive amination to introduce new amine functionalities or participate in condensation reactions to form larger heterocyclic systems.

By leveraging these two sites, chemists can systematically modify a molecule's size, polarity, and three-dimensional shape to optimize its interaction with a biological target, making this compound an exceptionally powerful tool in the arsenal of drug discovery professionals.

Summary and Future Outlook

This compound is more than a simple chemical; it is a pre-packaged solution for tackling common challenges in medicinal chemistry. It combines the metabolic stability and unique electronic properties of a trifluoromethyl group with the proven biological relevance of the pyridine scaffold and the synthetic flexibility of a carbon-bromine bond. As the demand for more sophisticated and effective therapeutics grows, the strategic use of such highly functionalized, versatile building blocks will continue to be a critical component of successful drug discovery campaigns. Future work will likely focus on incorporating this fragment into combinatorial libraries and exploring its utility as a covalent warhead for targeted protein inhibition.

References

- 1. This compound | C7H3BrF3NO | CID 71301925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]

A Technical Guide to the Structural Elucidation of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in these fields, unambiguous structural confirmation is a critical prerequisite for further investigation and application. This document moves beyond a simple listing of analytical techniques, instead offering a holistic, field-tested approach that integrates multi-technique spectroscopic analysis. We delve into the causality behind the selection of specific methodologies—including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and provide detailed, self-validating protocols. By synthesizing predicted data from these complementary techniques, this guide establishes a robust and verifiable confirmation of the molecular architecture of the title compound.

Introduction: The Imperative for Rigorous Structural Verification

The incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its potential as a therapeutic agent.[2] this compound is a prime example of such a molecule, combining a brominated pyridine ring—a versatile synthetic handle—with a trifluoroethanone group.

The precise arrangement of these substituents on the pyridine ring is critical, as even minor positional changes can lead to vastly different biological activities and chemical reactivities. Therefore, the rigorous and unequivocal elucidation of its structure is not merely a procedural step but a foundational pillar for any subsequent research and development. This guide outlines a systematic and multi-faceted analytical workflow designed to provide an unassailable confirmation of the compound's identity and structure, with the molecular formula C₇H₃BrF₃NO and a molecular weight of approximately 254.00 g/mol .[3]

The Analytical Strategy: A Multi-Technique, Synergistic Approach

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique probes a different aspect of the molecule's constitution, and together, they provide a self-validating system of checks and balances. Our approach integrates Mass Spectrometry to determine the molecular mass and elemental composition, FT-IR spectroscopy to identify key functional groups, and a suite of high-resolution NMR techniques to map the precise connectivity of atoms within the molecule.

References

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. As a molecule incorporating a trifluoromethyl ketone moiety and a bromopyridine scaffold, it holds potential as a versatile building block in medicinal chemistry and materials science. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral fingerprints. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and structurally related compounds.

Introduction and Molecular Structure

This compound (PubChem CID: 71301925) is a halogenated aromatic ketone with the molecular formula C₇H₃BrF₃NO.[1] Its structure is distinguished by a pyridine ring substituted with a bromine atom and a trifluoroacetyl group. The strong electron-withdrawing nature of both the bromine atom and the trifluoroacetyl group significantly influences the electronic environment of the pyridine ring, which is directly reflected in its spectral properties. Understanding these properties is crucial for reaction monitoring, quality control, and structural confirmation during synthesis and application.

This guide provides a detailed prediction and interpretation of the ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra. The causality behind these predictions is explained, grounding the analysis in fundamental spectroscopic principles and data from analogous structures.

References

A Technical Guide to the Reactivity of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone: A Versatile Heterocyclic Building Block

Abstract: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone is a pivotal building block in contemporary medicinal chemistry and materials science. Its structure features two distinct and highly tunable reactive centers: a 3-bromopyridine ring amenable to a host of cross-coupling and substitution reactions, and a highly electrophilic trifluoroethanone moiety. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights into its synthetic transformations. We will explore the causality behind experimental choices for manipulating both the C-Br bond and the carbonyl group, present detailed protocols for key reactions, and furnish a framework for its strategic application in complex molecule synthesis.

Introduction to a Key Synthetic Intermediate

This compound (PubChem CID: 71301925) combines two functionalities of high value in drug discovery.[1] The pyridine scaffold is a privileged structure found in numerous pharmaceuticals, while the trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl ketone (TFMK) moiety, in particular, is a potent enzyme inhibitor, often acting as a transition-state mimic due to the stability of its hydrate.[2]

This molecule's utility stems from its orthogonal reactivity. The carbon-bromine bond on the electron-deficient pyridine ring serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the trifluoroethanone group provides a highly electrophilic site for nucleophilic additions and derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 254.00 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1060802-29-0 | --INVALID-LINK--[1] |

| IUPAC Name | 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone | --INVALID-LINK--[1] |

Synthesis Pathways

The synthesis of this key intermediate is typically achieved through the trifluoroacetylation of a suitable 3-bromopyridine precursor. A common and effective strategy involves a Grignard reaction or metal-halogen exchange followed by quenching with a trifluoroacetylating agent.

Caption: A plausible synthetic route to the title compound.

This regioselective metalation at the 4-position is driven by the higher reactivity of the C4-Br bond compared to the C3-Br bond in such exchanges.

Reactivity at the Pyridine Core: The C(3)-Br Bond

The C(3)-Br bond is the primary locus for introducing molecular diversity. Its transformation is dominated by palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The choice of ligand, base, and solvent is critical when working with bromopyridine substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[3] Therefore, the use of bulky, electron-rich phosphine ligands is often essential to promote efficient catalysis by shielding the metal center and facilitating the rate-determining oxidative addition step.[3]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species.[4][5] This reaction exhibits broad functional group tolerance and utilizes reagents that are generally stable and have low toxicity.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that prevent catalyst inhibition by the pyridine nitrogen and accelerate oxidative addition.[3] |

| Boron Reagent | Aryl/heteroaryl boronic acids or pinacol esters | Pinacol esters offer enhanced stability against protodeboronation. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the organoboron species for transmetalation.[5] |

| Solvent | Dioxane/H₂O, Toluene, DME | Aprotic solvents are generally preferred; water can accelerate the reaction. |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 eq) and the desired boronic acid (1.2-1.5 eq) in 1,4-dioxane/water (4:1), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

-

Add K₂CO₃ (2.0-3.0 eq) to the mixture.

-

Thoroughly degas the reaction vessel by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture at 90-100 °C under an inert atmosphere, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[6][7] The reaction's success is highly dependent on the catalytic system, which must facilitate the challenging C-N bond-forming reductive elimination step.[8]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).[9]

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat to 80-110 °C, monitoring the reaction by LC-MS.

-

After completion, cool the mixture, dilute with an appropriate solvent like ethyl acetate, and quench carefully with water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the residue via flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct nucleophilic aromatic substitution (SNAr) is also a viable pathway. Typically, SNAr on pyridine rings is most facile at the C-2 and C-4 positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10][11] However, the potent electron-withdrawing trifluoroacetyl group at the C-4 position strongly activates the entire ring towards nucleophilic attack. This activation extends to the C-3 position, making the displacement of the bromide leaving group by strong nucleophiles (e.g., alkoxides, thiolates) plausible under thermal conditions.

Reactivity of the Trifluoroethanone Sidechain

The trifluoroethanone moiety is characterized by the extreme electrophilicity of its carbonyl carbon, a direct consequence of the inductive effect of the three fluorine atoms.

Electrophilicity and Hydrate Formation

A hallmark of trifluoromethyl ketones is their propensity to form stable, often crystalline, hydrates in the presence of water.[2] This equilibrium can complicate purification and characterization, but it is also the basis for their biological activity as enzyme inhibitors, where the hydrate mimics the tetrahedral intermediate of amide or ester hydrolysis.[2] Similarly, in alcoholic solvents, stable hemiketals can form. It is crucial for the synthetic chemist to be aware of this behavior, often requiring rigorously anhydrous conditions if reactions at other sites are desired without interference.

Carbonyl Reduction

The electron-deficient carbonyl is readily reduced to the corresponding secondary alcohol, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this transformation. The resulting chiral trifluoromethyl carbinol is another valuable synthetic intermediate.

Exemplary Protocol: Carbonyl Reduction

-

Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol.

Summary of Reactivity

This compound offers a dual-axis approach to molecular elaboration. The pyridine core can be functionalized via robust cross-coupling chemistry, while the sidechain provides a site for nucleophilic addition and reduction. This orthogonal reactivity allows for the stepwise and controlled construction of complex molecular architectures.

Caption: Overview of the primary reaction pathways.

This guide has outlined the principal modes of reactivity for this versatile building block. By understanding the electronic factors governing its behavior and selecting appropriate, field-validated conditions, researchers can effectively leverage this compound to accelerate the synthesis of novel chemical entities for a wide range of applications.

References

- 1. This compound | C7H3BrF3NO | CID 71301925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

The Alchemist's Keystone: A Technical Guide to the Medicinal Chemistry Applications of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Executive Summary

In the relentless pursuit of novel therapeutic agents, the strategic design of molecular scaffolds that offer both versatile reactivity and potent biological activity is paramount. This guide introduces a compound of significant untapped potential: 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone . While specific research on this exact molecule is nascent, a deep dive into its constituent moieties—the bromopyridine core and the trifluoroethanone warhead—reveals a compelling landscape of prospective applications in medicinal chemistry. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthetic versatility and potential therapeutic targeting strategies for this promising chemical entity. We will explore its intrinsic properties, propose avenues for derivatization, and outline detailed experimental workflows to unlock its full potential in modern drug discovery.

Deconstructing the Scaffold: A Molecule of Bimodal Potential

The therapeutic promise of this compound stems from the synergistic interplay of its two key structural features: the trifluoromethyl ketone and the bromopyridine ring.

The Trifluoromethyl Ketone: A Precision Warhead

The trifluoromethyl ketone (TFMK) is a privileged functional group in medicinal chemistry, renowned for its ability to act as a potent and often reversible covalent inhibitor of various enzymes.[1] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[2] This heightened reactivity allows it to be susceptible to nucleophilic attack from amino acid residues within an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[2] This interaction can lead to the formation of a stable hemiketal or hemithioketal adduct, effectively inactivating the enzyme.[2]

The incorporation of a TFMK moiety can bestow several advantageous properties upon a drug candidate:

-

Enhanced Potency: The covalent interaction can lead to significantly higher binding affinity and prolonged target engagement compared to non-covalent inhibitors.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer biological half-life and reduced dosing frequency.[3]

-

Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3][4]

The 3-Bromopyridin-4-yl Core: A Versatile Anchor for Derivatization

The bromopyridine scaffold is a cornerstone of modern pharmaceutical synthesis.[5][6][7] The pyridine ring is a common motif in a vast array of approved drugs, contributing to favorable pharmacokinetic properties and target interactions.[6] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations to explore the surrounding chemical space.[5][8] This strategic placement allows for facile diversification of the core structure through various cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines, amides, and sulfonamides.

-

Sonogashira Coupling: Installation of alkyne functionalities.

-

Heck Reaction: Formation of C-C bonds with alkenes.[8]

This synthetic tractability is invaluable in the hit-to-lead and lead optimization phases of drug discovery, allowing for the systematic fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Therapeutic Applications: Charting a Course for Discovery

Based on the known pharmacology of TFMKs and pyridine-containing compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Cysteine and Serine Protease Inhibition: A Focus on Oncology and Virology

Trifluoromethyl ketones are well-documented inhibitors of cysteine and serine proteases.[2] These enzyme families play critical roles in numerous pathologies, making them attractive targets for therapeutic intervention.

-

Oncology: Cathepsins, a family of cysteine proteases, are often overexpressed in tumors and are involved in invasion and metastasis. A TFMK-based inhibitor could potentially block these processes.

-

Virology: Many viruses, including coronaviruses, rely on cysteine or serine proteases for the cleavage of viral polyproteins, an essential step in their replication cycle.[2] The SARS-CoV 3CL protease, a cysteine protease, is a prime example of such a target.[2]

Kinase Inhibition: A Covalent Approach to Cancer and Inflammation

Recent studies have highlighted the potential of aromatic trifluoromethyl ketones as warheads for the design of covalent reversible kinase inhibitors.[9] By targeting a non-catalytic cysteine residue near the active site, these inhibitors can achieve high potency and selectivity. This approach could be particularly effective for kinases implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3).[9]

Central Nervous System (CNS) Disorders

The pyridine scaffold is a common feature in drugs targeting the CNS.[7] The potential for the trifluoromethyl group to enhance brain penetration makes this scaffold an intriguing starting point for the development of agents for neurological and psychiatric conditions.[4]

Experimental Workflows: From Concept to Candidate

The following section outlines a series of detailed experimental protocols for investigating the potential of this compound and its derivatives.

Synthesis and Derivatization

Protocol 1: Synthesis of this compound

A plausible synthetic route would involve the reaction of a 3-bromopyridine-4-yl organometallic species with a trifluoroacetylating agent.

-

Preparation of 4-lithio-3-bromopyridine: To a solution of 3,4-dibromopyridine in anhydrous THF at -78 °C, slowly add n-butyllithium. Stir for 1 hour at -78 °C.

-

Trifluoroacetylation: To the solution from step 1, add ethyl trifluoroacetate and allow the reaction to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol details the diversification of the bromopyridine core.

-

Reaction Setup: In a microwave vial, combine this compound (1 equivalent), a boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., dioxane/water).

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

-

Purification: After cooling, filter the reaction mixture and purify the desired product by preparative HPLC.

Table 1: Proposed Library of Derivatives via Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Expected Product Structure | Potential Therapeutic Area |

| 1 | Phenylboronic acid | 1-(3-Phenylpyridin-4-yl)-2,2,2-trifluoroethanone | General Scaffold |

| 2 | 4-Fluorophenylboronic acid | 1-(3-(4-Fluorophenyl)pyridin-4-yl)-2,2,2-trifluoroethanone | Oncology |

| 3 | Thiophene-2-boronic acid | 1-(3-(Thiophen-2-yl)pyridin-4-yl)-2,2,2-trifluoroethanone | Antiviral |

| 4 | Pyrazole-4-boronic acid pinacol ester | 1-(3-(1H-Pyrazol-4-yl)pyridin-4-yl)-2,2,2-trifluoroethanone | Kinase Inhibition |

Biological Evaluation: A Tiered Screening Approach

A systematic screening cascade is essential to identify and characterize the biological activity of the synthesized compounds.

Diagram 1: Tiered Screening Workflow

Caption: A tiered approach to screening and lead optimization.

Protocol 3: In Vitro Cysteine Protease Inhibition Assay (e.g., Cathepsin B)

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human Cathepsin B and a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in an appropriate assay buffer.

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations.

-

Reaction Initiation: Add the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Signal Detection: Add the substrate to initiate the enzymatic reaction. Measure the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each compound.

Diagram 2: Covalent Inhibition Mechanism

Caption: Reversible covalent inhibition by a trifluoromethyl ketone.

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. The convergence of a potent trifluoromethyl ketone warhead and a versatile bromopyridine core provides a robust platform for the development of novel inhibitors targeting a range of enzymes implicated in human diseases. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for drug discovery campaigns in oncology, virology, and beyond. The experimental workflows detailed in this guide provide a clear roadmap for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Further exploration of its structure-activity relationships and optimization of its pharmacokinetic properties will be crucial in translating its theoretical promise into tangible clinical candidates.

References

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chempanda.com [chempanda.com]

- 9. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Nexus of Fluorine and Heterocyclic Chemistry

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is paramount for the modulation of pharmacological properties. The trifluoromethyl group, with its unique electronic and lipophilic characteristics, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key biological interactions. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone emerges as a highly valuable bifunctional building block, strategically positioning a reactive bromine atom and an electrophilic trifluoromethyl ketone on a pyridine core. This arrangement offers a versatile platform for the synthesis of complex molecular architectures, making it a molecule of significant interest for drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in the modern synthetic laboratory.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO | [PubChem][1] |

| Molecular Weight | 254.00 g/mol | [PubChem][1] |

| CAS Number | 1060802-29-0 | [PubChem][1] |

| IUPAC Name | 1-(3-bromo-4-pyridinyl)-2,2,2-trifluoroethanone | [PubChem][1] |

The trifluoroacetyl group at the 4-position and the bromine atom at the 3-position of the pyridine ring create a unique electronic environment. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of both the pyridine ring and the carbon-bromine bond, a critical aspect that will be explored in the subsequent sections on reactivity.

Synthesis of the Building Block: A Strategic Approach

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methodologies for the introduction of the key functional groups onto the pyridine scaffold. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 3-Bromopyridine-4-carboxylic acid. To a solution of 3-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting mixture is stirred at this temperature for 1 hour to ensure complete formation of the 4-lithiated species. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is acidified with HCl, leading to the precipitation of 3-bromopyridine-4-carboxylic acid, which is then collected by filtration.

-

Step 2: Synthesis of 3-Bromopyridine-4-carbonyl chloride. 3-Bromopyridine-4-carboxylic acid is refluxed with an excess of thionyl chloride until the solid dissolves completely and gas evolution ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude 3-bromopyridine-4-carbonyl chloride, which can be used in the next step without further purification.

-

Step 3: Synthesis of this compound. The crude 3-bromopyridine-4-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as THF. To this solution, (trifluoromethyl)trimethylsilane (TMSCF₃) and a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), are added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford this compound. This method of synthesizing trifluoromethyl ketones from carboxylic acid derivatives is a well-established and reliable procedure.[2]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key reactive sites: the carbon-bromine bond and the trifluoromethyl ketone moiety.

Reactions at the Carbon-Bromine Bond

The bromine atom at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. The electron-withdrawing trifluoroacetyl group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Caption: Suzuki-Miyaura coupling of the title compound.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the diversification of this building block.[3][4][5]

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of substituted anilines and related compounds.[6][7]

Caption: Buchwald-Hartwig amination of the title compound.

Generic Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

-

The reaction mixture is heated, typically between 80 and 110 °C, until the starting material is consumed.

-

After cooling, the reaction mixture is filtered through a pad of celite to remove insoluble salts.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired amino-substituted product.

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[8][9]

Reactions Involving the Trifluoromethyl Ketone

The trifluoromethyl ketone is a versatile functional group that can undergo a variety of transformations. Its electrophilic nature makes it susceptible to nucleophilic attack, and it can also be used to construct various heterocyclic systems.

The carbonyl carbon of the trifluoromethyl ketone is highly electrophilic and readily undergoes addition by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Subsequent dehydration can lead to the formation of trifluoromethyl-substituted alkenes.

The ketone functionality can serve as a handle for the construction of various heterocyclic rings. For instance, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of oxazoles. These transformations significantly expand the molecular diversity that can be accessed from this building block.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The structural motifs accessible from this compound are prevalent in a number of biologically active compounds, particularly in the area of kinase inhibitors. The pyridine core often serves as a scaffold for positioning key pharmacophoric elements that interact with the ATP-binding site of kinases.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or a related heterocycle as a central structural element. The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions, coupled with the presence of the trifluoromethyl ketone for further functionalization or as a key binding element, makes this compound an attractive starting material for the synthesis of novel kinase inhibitors. For example, the synthesis of 4-(pyrazol-3-yl)-pyridines, a known scaffold for JNK inhibitors, could potentially be accessed from this building block.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of complex, functionalized molecules. Its unique combination of a reactive bromine atom, an electrophilic trifluoromethyl ketone, and a biologically relevant pyridine core makes it a strategic asset in the design and synthesis of novel therapeutic agents and other advanced materials. The synthetic methodologies outlined in this guide provide a robust framework for the effective utilization of this compound, empowering researchers to accelerate their discovery programs and push the boundaries of chemical innovation.

References

- 1. Experiment 14: Suzuki Coupling – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. scribd.com [scribd.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Technical Guide to the Stability and Storage of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

This guide provides an in-depth analysis of the critical stability and storage considerations for 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic recommendations to offer a detailed examination of the molecule's intrinsic chemical liabilities, recommended handling protocols, and a framework for establishing robust stability-indicating methods.

Molecular Profile and Inherent Stability Considerations

This compound (Molecular Formula: C₇H₃BrF₃NO, Molecular Weight: 254.00 g/mol ) is a halogenated pyridyl ketone.[1][2][3] Its structure, featuring a bromopyridine ring and a trifluoromethyl ketone moiety, dictates its reactivity and stability profile.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing trifluoromethyl group, renders the molecule susceptible to nucleophilic attack. The carbon-bromine bond on the pyridine ring is a primary site of potential degradation, being weaker than a carbon-chlorine bond and thus more amenable to cleavage in the presence of nucleophiles or under photolytic stress.[4] The ketone carbonyl group, activated by the adjacent trifluoromethyl group, is a hydrated species in aqueous environments and can be a target for various transformations.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, stringent adherence to appropriate storage and handling conditions is paramount. The following protocols are based on an amalgamation of supplier recommendations and the inherent chemical properties of the compound.

Core Storage Directives:

-

Temperature: Store in a cool, dry place.[2][5][6] Refrigeration at 2-8°C is recommended for long-term storage to minimize the rate of potential degradation reactions.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture. The container should be tightly sealed.[5][6]

-

Light: Protect from light. The carbon-bromine bond can be susceptible to photolytic cleavage. Amber vials or storage in a light-proof secondary container are essential.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can initiate degradation of the molecule.[8]

Handling Precautions:

-

Handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2][5]

-

Appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[6]

-

Avoid the formation of dust and aerosols during handling.[2][5]

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing effective stability-indicating analytical methods and formulating stable preparations. Based on the functional groups present, the following degradation routes are plausible:

-

Nucleophilic Substitution of Bromine: The bromine atom on the pyridine ring is a good leaving group and can be displaced by nucleophiles.[9] This is a significant potential incompatibility with nucleophilic excipients or solvents.

-

Hydrolysis: While the trifluoromethyl ketone is relatively stable, prolonged exposure to aqueous conditions, particularly at non-neutral pH, could lead to hydrate formation and potentially further degradation.

-

Photodegradation: As previously mentioned, the C-Br bond is susceptible to cleavage upon exposure to UV light, which could initiate radical-based degradation pathways.

-